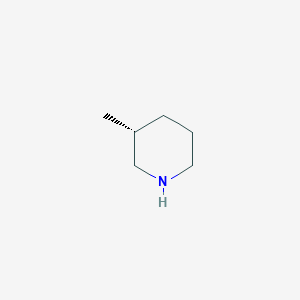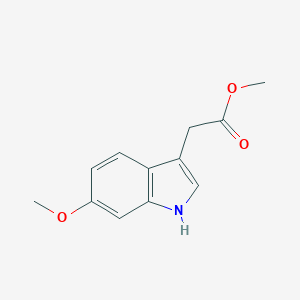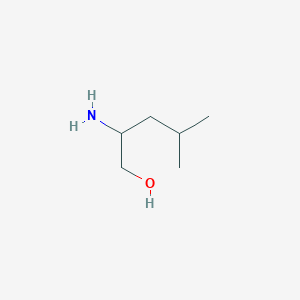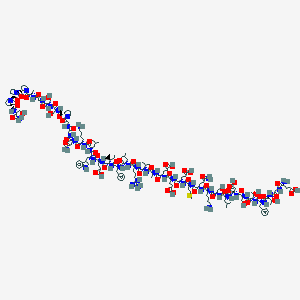
(R)-3-Methylpiperidine
Overview
Description
®-3-Methylpiperidine is a chiral organic compound belonging to the class of piperidines. It is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom, with a methyl group attached to the third carbon atom in the ring. The ®-configuration indicates that the compound is the enantiomer with the specific three-dimensional arrangement of atoms that follows the Cahn-Ingold-Prelog priority rules.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-3-Methylpiperidine can be synthesized through several methods. One common approach involves the reduction of 3-methylpyridine using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction typically proceeds under anhydrous conditions to prevent the decomposition of the reducing agent.
Industrial Production Methods: In industrial settings, ®-3-Methylpiperidine is often produced via catalytic hydrogenation of 3-methylpyridine using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred due to its efficiency and scalability.
Types of Reactions:
Oxidation: ®-3-Methylpiperidine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4).
Substitution: ®-3-Methylpiperidine can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides, other oxidized derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated piperidines.
Scientific Research Applications
®-3-Methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: ®-3-Methylpiperidine derivatives are explored for their potential therapeutic properties, including as intermediates in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of ®-3-Methylpiperidine depends on its specific application and the molecular targets it interacts with. In general, the compound can act as a ligand that binds to specific receptors or enzymes, modulating their activity. The nitrogen atom in the piperidine ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
(S)-3-Methylpiperidine: The enantiomer of ®-3-Methylpiperidine with a different three-dimensional arrangement of atoms.
Piperidine: The parent compound without the methyl group.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom instead of the carbon atom.
Uniqueness: ®-3-Methylpiperidine is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer (S)-3-Methylpiperidine. The presence of the methyl group at the third carbon atom also distinguishes it from other piperidine derivatives, influencing its chemical reactivity and physical properties.
Properties
IUPAC Name |
(3R)-3-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGMWWXJUXDNJN-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423805 | |
| Record name | (R)-3-Methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16078-25-4 | |
| Record name | (R)-3-Methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B168977.png)
![Methyl 4-hydroxythieno[2,3-b]pyridine-6-carboxylate](/img/structure/B168978.png)
![5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B168979.png)
![1,4,5,6-Tetrahydrocyclopenta[b]pyrrole](/img/structure/B168980.png)








